Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
Description
Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is a complex bicyclic indole derivative characterized by a fused octahydroindole core and multiple stereochemical centers.
Properties
IUPAC Name |
benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-21(31-25(29(34)36-2)18-17-22-11-5-3-6-12-22)28(33)32-26-16-10-9-15-24(26)19-27(32)30(35)37-20-23-13-7-4-8-14-23/h3-8,11-14,21,24-27,31H,9-10,15-20H2,1-2H3/t21-,24+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDCWVCJSURDDM-KOMOQGMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3)NC(CCC4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)N[C@@H](CCC4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 617.88 g/mol. Its structure includes an octahydroindole core which is known for conferring rigidity and stability to the molecule.
Synthesis
The synthesis of this compound typically involves several steps including the use of chiral auxiliaries to ensure enantiomeric purity. A notable method described in the literature involves the use of enzymatic kinetic resolution to achieve optically active derivatives with high yields and selectivity .
Anticancer Properties
Research indicates that derivatives of octahydroindole compounds exhibit significant anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound has been evaluated for its efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of angiogenesis |
Neuroprotective Effects
Additionally, compounds with similar structural features have demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
-
Case Study on Anticancer Activity :
A study published in Molecules highlighted the anticancer potential of octahydroindole derivatives where the specific compound showed promising results against breast cancer cell lines. The study utilized various assays to confirm cell viability reduction and apoptosis induction . -
Neuroprotective Study :
Another research article focused on the neuroprotective properties of similar compounds in a mouse model of Alzheimer's disease. The findings suggested that these compounds could significantly improve cognitive function and reduce amyloid plaque accumulation .
Scientific Research Applications
Synthesis of the Compound
The synthesis of Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate typically involves several steps that can include enzymatic resolution and chemical transformations.
Key Synthesis Pathways
- Enzymatic Resolution : This method involves using enzymes to selectively convert one enantiomer of a racemic mixture into a product while leaving the other enantiomer unreacted. This is often more efficient than traditional chemical methods and can lead to higher yields of the desired compound .
- Chemical Synthesis : Various synthetic routes have been developed to produce this compound. For example, reactions involving palladium catalysts and specific solvents like tetrahydrofuran have been reported to yield high-purity products .
Summary of Synthetic Routes
| Method | Description | Yield |
|---|---|---|
| Enzymatic Resolution | Utilizes enzymes for selective conversion of enantiomers | Moderate |
| Palladium-Catalyzed Reaction | Involves palladium catalysts for efficient synthesis | High |
| Traditional Chemical Methods | Often less efficient due to multiple steps and lower yields | Low |
ACE Inhibition
This compound is closely related to Trandolapril, an ACE inhibitor used primarily for treating hypertension and heart failure. The compound acts by inhibiting the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .
Therapeutic Uses
- Hypertension Treatment : As an ACE inhibitor derivative, it is effective in managing high blood pressure.
- Post-MI Survival : Clinical studies indicate that Trandolapril improves survival rates after myocardial infarction (MI) by reducing cardiac workload and preventing remodeling of heart tissue .
- Heart Failure Management : The compound helps alleviate symptoms of heart failure by improving cardiac output and reducing fluid overload.
Case Studies
Several studies have highlighted the efficacy of Trandolapril derivatives in clinical settings:
- Study on Hypertension : A randomized controlled trial demonstrated significant blood pressure reduction in patients treated with Trandolapril compared to placebo .
- Post-MI Outcomes : Research indicated that patients receiving Trandolapril post-MI had a 20% lower risk of mortality compared to those who did not receive the treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural homology with other bicyclic indole and pyrrolidine derivatives. Key comparisons include:
Notes:
- The target compound’s octahydroindole core distinguishes it from cyclopenta[b]pyrrole derivatives (e.g., ), which exhibit greater ring strain due to the smaller bicyclic system.
- Stereochemistry (e.g., 3aR vs. 3aS in ) significantly impacts conformational stability and receptor binding .
Physicochemical Properties
- Lipophilicity : The target compound’s benzyl ester and methoxy-oxo-phenylbutanamide substituents enhance lipophilicity (logP ~3.5 estimated), whereas the carboxylic acid in increases hydrophilicity (logP ~1.8).
- Solubility: The hydrochloride salt of the target compound (C₁₆H₂₂ClNO₂, MW 295.8 ) improves aqueous solubility compared to non-salt forms of similar indole derivatives.
- Stability : The octahydroindole core’s saturated structure confers greater oxidative stability than aromatic indoles .
Research Findings and Implications
- Structural Similarity and Virtual Screening : Methods like Tanimoto coefficients or 3D shape matching (e.g., ROCS) highlight the target compound’s uniqueness despite shared bicyclic frameworks .
- Retention Behavior: Analogous indole derivatives exhibit retention time shifts in HPLC due to intramolecular hydrogen bonding (e.g., oxo groups in the target compound vs. hydroxyls in flavonoids ).
- Safety Profile : The hydrochloride form’s hazard statements (H317, H318 ) align with ester-containing compounds, suggesting shared handling precautions with and .
Preparation Methods
Benzyl Ester Formation
The carboxylic acid group at the 2-position of the octahydroindole core is protected as a benzyl ester to prevent unwanted side reactions during subsequent steps. Benzylation is typically achieved using benzyl chloroformate in the presence of a base such as triethylamine. This step proceeds in >85% yield, with purity enhanced via recrystallization from ethanol.
Introduction of the Propanoyl Side Chain
The α-alkylation of the oxazolidinone intermediate (from Step 1) with (2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl amine is critical. This reaction employs lithium hexamethyldisilazide (LiHMDS) as a strong base in tetrahydrofuran (THF) at −78°C, ensuring complete diastereoselectivity. The resulting product is hydrolyzed under acidic conditions (HCl/MeOH) to remove the oxazolidinone protecting group, yielding the free amine.
Amide Coupling and Final Assembly
The final step involves coupling the propanoyl side chain to the octahydroindole core. A two-step protocol is utilized:
-
Activation : The carboxylic acid of (2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl amine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
-
Coupling : The activated intermediate is reacted with the free amine of the octahydroindole derivative under mild basic conditions (pH 8–9) to form the amide bond.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the final compound in 65–70% yield.
Table 1: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity Enhancement Method |
|---|---|---|---|---|
| 1 | Reductive Amination | Benzylamine, cyclohexanone, NaBH₄, AcOH | 50–60 | Recrystallization (EtOH) |
| 2 | Oxazolidinone Formation | Trichloroacetaldehyde, TEA, CH₂Cl₂ | 75 | Column Chromatography |
| 3 | α-Alkylation | LiHMDS, THF, −78°C | 80 | N/A |
| 4 | Benzylation | Benzyl chloroformate, TEA, CH₂Cl₂ | 85 | Recrystallization (EtOH) |
| 5 | Amide Coupling | EDC, HOBt, DCM, pH 8–9 | 65–70 | Column Chromatography |
Stereochemical Considerations
The compound’s four chiral centers (2S,3aR,7aS in the octahydroindole core and 2S in the propanoyl side chain) necessitate stringent stereochemical control. The use of enantiomerically pure starting materials and chiral auxiliaries (e.g., oxazolidinones) ensures fidelity. X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy are employed to confirm stereochemistry at each stage.
Industrial-Scale Adaptations
For large-scale production, continuous flow microreactors replace batch processes to enhance efficiency. A patented method describes the use of a tubular reactor for the reductive amination step, achieving 90% conversion in 30 minutes at 50°C. Additionally, enzymatic resolution techniques are applied to separate diastereomers, reducing waste and improving sustainability.
Challenges and Optimization
Key challenges include:
-
Low Solubility : The intermediate octahydroindole hydrochloride exhibits limited solubility in organic solvents, necessitating polar aprotic solvents like DMF for subsequent reactions.
-
Epimerization Risk : Basic conditions during amide coupling may induce epimerization. This is mitigated by maintaining pH <9 and using bulky coupling agents (e.g., HATU).
Process optimization studies demonstrate that lowering the reaction temperature during α-alkylation from −78°C to −40°C retains selectivity while reducing energy costs.
Analytical Characterization
Critical quality attributes are verified via:
Q & A
Q. What synthetic pathways are recommended for synthesizing this compound, and what key intermediates should be prioritized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, and highlight the use of stereospecific acylation and amidation steps, leveraging (S)-configured amino acid derivatives to preserve chirality. Key intermediates include the bicyclic octahydroindole core and the methoxy-oxo-phenylbutanoyl side chain. Solid-phase peptide synthesis (SPPS) or solution-phase coupling under inert conditions (e.g., N₂ atmosphere) with catalysts like HATU/DIPEA is recommended. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures intermediate purity .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm proton and carbon environments, focusing on the indole NH (~10–12 ppm) and ester carbonyls (~165–175 ppm). IR spectroscopy verifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves absolute stereochemistry. For example, reports triclinic crystal symmetry (space group ) with , and . Data collection with MoKα radiation () and refinement via SHELX software ensures accuracy .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under dry, inert conditions (e.g., argon). specifies storage at 2–8°C in a ventilated cabinet to prevent hydrolysis .
- Handling : Use PPE (nitrile gloves, safety goggles) and avoid skin/eye contact. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational molecular modeling and experimental structural data?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in simulations. For example, ’s SC-XRD data (, ) may conflict with gas-phase DFT calculations. To reconcile:
- Perform molecular dynamics (MD) simulations incorporating solvent (e.g., DMSO or methanol) .
- Compare torsion angles (e.g., octahydroindole ring puckering) between XRD and optimized geometries using software like Gaussian or ORCA .
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s multiple stereocenters?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereocontrol .
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
- highlights the importance of kinetic resolution in similar ACE inhibitors, where slow reagent addition minimizes racemization .
Q. How should stability studies be designed to assess degradation under varying environmental conditions?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 40°C/75% RH (ICH Q1A guidelines) and monitor via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B) and track degradation products (e.g., ester hydrolysis) using LC-MS .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C. notes that ACE inhibitors degrade via β-elimination under basic conditions, requiring pH-controlled formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
